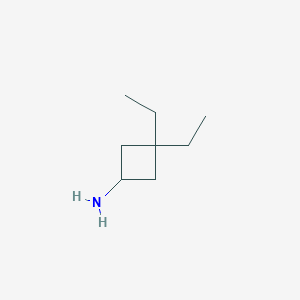

3,3-Diethylcyclobutan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

3,3-diethylcyclobutan-1-amine |

InChI |

InChI=1S/C8H17N/c1-3-8(4-2)5-7(9)6-8/h7H,3-6,9H2,1-2H3 |

InChI Key |

PVNNMRCNQWVMER-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(C1)N)CC |

Origin of Product |

United States |

Foundational & Exploratory

Solubility profile of 3,3-Diethylcyclobutan-1-amine in organic solvents

Content Type: Technical Guide Subject: Physicochemical Properties & Solvent Selection Strategies Target Audience: Medicinal Chemists, Process Chemists, Formulation Scientists[1][2][3]

Executive Summary & Physicochemical Basis[1][2][4][5][6]

3,3-Diethylcyclobutan-1-amine (CAS: 1955519-12-6 for HCl salt; Free Base generic) represents a specialized cycloaliphatic building block often employed in the synthesis of Janus Kinase (JAK) inhibitors and other receptor modulators.[1][2][4][5] Unlike simple cyclobutylamines, the geminal diethyl substitution at the 3-position introduces significant steric bulk and lipophilicity, altering its solubility profile compared to its dimethyl or unsubstituted analogs.[1][4][5]

Effective utilization of this compound requires a distinct understanding of its two primary forms: the Free Base (typically a lipophilic oil) and the Salt (typically a hydrophilic solid).[1][2][4][5]

Structural Analysis & Predicted Properties[1][3][5][6][7]

-

Polar Head: Primary amine (-NH₂).[1][2][5] High pKa (~10.5), Hydrogen bond donor/acceptor.[1][4][5]

-

Lipophilic Tail: 3,3-Diethylcyclobutane core.[1][2][5] The ethyl groups significantly increase the partition coefficient (LogP) compared to 3,3-dimethyl analogs.[1][4][5]

-

Predicted LogP (Free Base): ~1.9 – 2.3 (Estimate based on fragment contribution: Cyclobutane ~0.7 + 2x Ethyl ~1.0 + Amine correction).[1][2][4]

-

Solubility Class: Amphiphilic (Free Base) / Ionic (Salt).[1][2][4][5]

Solvent Compatibility Matrix

The following matrix categorizes solvent suitability based on the "Like Dissolves Like" principle and the polarity index of the 3,3-diethylcyclobutan-1-amine scaffold.

Table 1: Predicted Solubility Profile (Free Base vs. HCl Salt)

| Solvent Class | Representative Solvents | Free Base Solubility | HCl Salt Solubility | Operational Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Low (<1 mg/mL) | Ideal for extraction/workup of the free amine.[1][2][5] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | High | Excellent for homogenous reactions; good for salt crystallization.[1][2][3] |

| Polar Aprotic | DMSO, DMF, DMAc | High | High | Preferred for nucleophilic substitutions (SnAr) or coupling reactions.[1][2][3] |

| Ethers | THF, 1,4-Dioxane | High | Moderate | THF is a standard reaction solvent; salts may partially oil out.[1][2][4] |

| Esters | Ethyl Acetate (EtOAc), IPM | High | Very Low | Standard solvent for extracting the free base from aqueous layers.[1][2][4] |

| Hydrocarbons | Hexane, Heptane, Toluene | Moderate to High | Insoluble | Toluene is excellent for azeotropic drying; Heptane is an antisolvent for salts.[1][2][3][4] |

| Aqueous | Water (pH 7) | Low/Moderate | High (>50 mg/mL) | Solubility is strictly pH-dependent.[1][2][5] |

Critical Insight: The 3,3-diethyl substitution reduces water solubility of the free base compared to unsubstituted cyclobutylamine.[1][2][4][5] While cyclobutylamine is miscible with water, 3,3-diethylcyclobutan-1-amine will likely form a biphasic layer at neutral/basic pH.[1][2][4][5]

The "Solubility Switch" Mechanism[2][5][6]

Understanding the pH-dependent solubility is crucial for isolation and purification.[1][2][4][5] The amine functionality allows for reversible switching between organic-soluble and water-soluble states.[1][2][4][5]

Visualization: pH-Dependent Phase Transfer

The following diagram illustrates the extraction logic based on pKa manipulation.

Caption: Figure 1. The pH-switch mechanism allows for purification via Acid-Base extraction, leveraging the solubility differential between the neutral amine and its ammonium salt.[2][4][5]

Experimental Protocols

Since specific solubility values can vary by batch purity and crystal form, the following self-validating protocols should be used to determine exact solubility for your specific application.

Protocol A: Saturation Shake-Flask Method (Quantitative)

Purpose: Determine the exact saturation solubility (

-

Preparation: Weigh ~50 mg of 3,3-diethylcyclobutan-1-amine (solid salt or liquid base) into a 4 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent.[1][2][4]

-

Equilibration:

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

-

Analysis: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (210 nm) or LC-MS.

-

Calculation: Compare peak area against a standard curve to calculate mg/mL.

Protocol B: Visual Solubility Screen (Qualitative)

Purpose: Rapid solvent selection for reaction setup.[1][2][4]

-

Add solvent in 100 µL increments.

-

Observation:

Application: Solvent Selection for Synthesis[5][6]

Choosing the right solvent depends on the reaction type.[1][4] The steric bulk of the diethyl group can retard reaction rates, making high-solubility, high-boiling solvents preferable.[2][4][5]

Workflow: Reaction Solvent Decision Tree

Caption: Figure 2.[1][2][5] Decision matrix for selecting reaction solvents based on the intended chemical transformation and solubility requirements.

Specific Recommendations

-

Amide Coupling: Use DCM or DMF .[1][2][3][4] The free base is highly soluble, ensuring rapid kinetics.[1][4] Avoid alcohols which may compete with the amine.[1][2][4]

-

Salt Formation (Purification): Dissolve the free base in a minimal amount of Ethanol , then add HCl in Diethyl Ether or Dioxane .[1][2][4] The 3,3-diethylcyclobutan-1-amine HCl salt will precipitate due to low solubility in ether.[1][2][4][5]

-

Workup: Use MTBE or EtOAc for extraction.[1][2][4] The diethyl groups make the amine lipophilic enough to extract efficiently from basic water (pH > 12), unlike smaller amines which may require DCM.[1][4]

References

-

PubChem Compound Summary. 3,3-Diethylcyclobutan-1-amine hydrochloride.[1][2][4][5][6] National Center for Biotechnology Information.[1][2][4] (Accessed 2026).[1][2][4][5][6][7][8] Link[1][4][5]

-

Lipinski, C. A. (2000).[1][2][4] "Drug-like properties and the causes of poor solubility and poor permeability".[1][2][4][5] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][3][4][5] (Contextual grounding for LogP and solubility predictions). Link[1][4][5]

-

Wermuth, C. G. (2008).[1][2][4] The Practice of Medicinal Chemistry. Academic Press.[1][2][4] (Standard protocols for salt selection and solubility). Link

-

Cayman Chemical. Solubility Guidelines for Amine Salts. (General reference for handling lipophilic amine hydrochlorides). Link

Sources

- 1. 3,3-Dimethylcyclobutan-1-one | C6H10O | CID 544604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Process for the preparation of 3,3-dimethylbutanal - Patent US-7348459-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1334146-80-3: Cyclobutanamine, N-ethyl-, hydrochloride… [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 [quickcompany.in]

- 6. PubChemLite - 3,3-diethylcyclobutan-1-amine hydrochloride (C8H17N) [pubchemlite.lcsb.uni.lu]

- 7. Cyclobutylamine | C4H9N | CID 75645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,3-dimethylcyclobutan-1-amine 97% | CAS: 123788-48-7 | AChemBlock [achemblock.com]

Technical Monograph: Physicochemical Profiling of 3,3-Diethylcyclobutan-1-amine

Topic: pKa values and basicity of 3,3-Diethylcyclobutan-1-amine Content Type: Technical Monograph / Application Note Audience: Medicinal Chemists, Computational Chemists, and Pre-clinical Development Scientists.

Executive Summary

3,3-Diethylcyclobutan-1-amine is a specialized aliphatic amine building block increasingly utilized in medicinal chemistry as a conformationally restricted bioisostere. Unlike flexible acyclic amines, the cyclobutane core offers a defined vector for substituent display while modulating lipophilicity and metabolic stability.

This guide provides an in-depth analysis of the basicity (pKa) of this scaffold. While direct experimental data for this specific derivative is often proprietary, this document synthesizes structure-activity relationships (SAR) from homologous series to provide a high-confidence predicted pKa range. Furthermore, it details the rigorous experimental protocols required to validate these values in a pre-clinical setting.

Structural Analysis & Theoretical Basicity

To understand the basicity of 3,3-diethylcyclobutan-1-amine, one must deconstruct the electronic and steric contributions of the cyclobutane ring and its substituents.

The Cyclobutane "Butterfly" Conformation

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

-

Ring Strain & Hybridization: The internal bond angles of cyclobutane (~88°) deviate from the ideal tetrahedral angle (109.5°). This forces the carbon atoms to adopt hybridization with higher s-character in the C-C bonds, and consequently, slightly higher p-character in the exocyclic C-N bond compared to cyclohexane or acyclic chains.

-

Basicity Implication: Higher p-character in the C-N bond typically localizes the nitrogen

Methodological & Application

Protocol Guide: Amide Coupling with 3,3-Diethylcyclobutan-1-amine

Introduction & Chemical Profile[1][2][3][4][5][6]

3,3-Diethylcyclobutan-1-amine is a high-value building block in modern medicinal chemistry. Unlike the flat aromatic rings it often replaces, this scaffold offers significant

However, the 3,3-diethyl substitution introduces a unique challenge: the "gem-diethyl" effect creates steric bulk distal to the amine. While the amine is primary (

Chemical Profile

| Property | Specification | Application Note |

| CAS (HCl Salt) | 1533465-43-2 | Recommended Form: The salt is a stable solid. |

| CAS (Free Base) | 1354953-13-1 | Caution: Volatile liquid. Handle in solution. |

| Molecular Weight | 127.23 g/mol (Free Base) | High lipophilicity ( |

| Reactivity | Primary Nucleophile | Moderate steric hindrance; Ring strain ~26 kcal/mol. |

Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Use the following logic to select the optimal coupling strategy based on your carboxylic acid partner and scale.

Figure 1: Decision tree for selecting the appropriate amide coupling protocol.

Detailed Protocols

Method A: The "Discovery Standard" (HATU)

Best for: High-throughput synthesis (HTS), library generation, and precious substrates where cost is not the primary driver. Mechanism: HATU generates a highly reactive O-azabenzotriazole ester (OAt-active ester), which reacts rapidly with the amine.

Reagents:

-

Amine: 3,3-Diethylcyclobutan-1-amine HCl (1.0 equiv)[1]

-

Acid: Carboxylic acid partner (1.0 - 1.1 equiv)

-

Coupling Agent: HATU (1.1 - 1.2 equiv)

-

Base: DIPEA (Hunig's Base) (3.0 - 4.0 equiv)

-

Solvent: DMF or DMA (Anhydrous)

Protocol:

-

Dissolution: In a vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF (0.2 M concentration).

-

Activation: Add DIPEA (1.0 equiv) and stir for 2–5 minutes. Note: The solution should turn yellow/orange.

-

Addition: Add 3,3-Diethylcyclobutan-1-amine HCl (1.0 equiv) followed by the remaining DIPEA (2.0–3.0 equiv).

-

Critical Step: The extra base is required to neutralize the HCl salt of the amine.

-

-

Reaction: Stir at Room Temperature (RT) for 2–16 hours.

-

Workup: Dilute with EtOAc, wash with sat.

(x2), water (x1), and brine (x1). Dry over -

Purification: Flash chromatography.

Method B: The "Scalable & Clean" (T3P)

Best for: Process chemistry, scale-up (>1g), and chiral acids prone to racemization.[3] Why T3P? Propylphosphonic anhydride (T3P) produces water-soluble byproducts, allowing for a "wash-only" purification in many cases. It shows the lowest epimerization rates among standard reagents.[4]

Reagents:

-

Amine: 3,3-Diethylcyclobutan-1-amine HCl (1.1 equiv)[1]

-

Acid: Carboxylic acid partner (1.0 equiv)

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Base: Pyridine (3.0 - 5.0 equiv) or N-Methylmorpholine (NMM)

-

Solvent: EtOAc, Me-THF, or DCM.

Protocol:

-

Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), Amine HCl salt (1.1 equiv), and Solvent (EtOAc is preferred, 5–10 volumes).

-

Base Addition: Add Pyridine (4.0 equiv). Cool to 0°C if the substrate is extremely sensitive; otherwise, RT is acceptable.

-

T3P Addition: Add T3P solution (1.5 equiv) dropwise.

-

Exotherm Control: T3P addition is exothermic. Monitor internal temp.

-

-

Reaction: Stir at RT for 2–12 hours.

-

Workup (The "Magic" Step):

-

Isolation: Concentrate organic layer. Often yields pure product without chromatography.[4]

Figure 2: T3P workflow demonstrating the removal of water-soluble byproducts.

Method C: The "Sledgehammer" (Ghosez Reagent)

Best for: Extremely sterically hindered acids or electron-poor anilines where HATU/T3P fails. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez Reagent) generates acid chlorides under neutral conditions.

Protocol:

-

Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

-

Add Ghosez Reagent (1.1 equiv) at 0°C. Stir 1–2 hours at RT.

-

Check: Monitor by TLC (methanol quench) to confirm acid chloride formation.

-

Add 3,3-Diethylcyclobutan-1-amine HCl (1.2 equiv) and DIPEA (3.0 equiv).

-

Stir 2–16 hours. Standard aqueous workup.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Steric clash between 3,3-diethyl group and acid. | Switch to Method C (Acid Chloride) or heat Method B (T3P) to 50°C (T3P is thermally stable). |

| Epimerization of Acid | Base-mediated proton abstraction. | Switch to Method B (T3P) with Pyridine. Avoid DMF; use EtOAc or DCM. Keep temp < 0°C. |

| Amine Salt Not Dissolving | Solubility issue in EtOAc/DCM. | Use DMF as co-solvent or switch to Method A . Ensure adequate base is added before coupling agent. |

| "Sticky" Impurities | Urea byproducts (if using EDC/DCC). | Do not use carbodiimides (EDC/DCC) for this lipophilic amine; urea removal is difficult. Use T3P or HATU.[4][5] |

References

-

Dunetz, J. R. , Magano, J., & Weisenburger, G. A. (2016).[6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8][4][9][10] Organic Process Research & Development, 20(2), 140–177.

-

Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051.

-

Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Pattabiraman, V. R. , & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

Sources

- 1. PubChemLite - 3,3-diethylcyclobutan-1-amine hydrochloride (C8H17N) [pubchemlite.lcsb.uni.lu]

- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. youtube.com [youtube.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. datapdf.com [datapdf.com]

- 8. growingscience.com [growingscience.com]

- 9. hepatochem.com [hepatochem.com]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Minimizing ring strain degradation in cyclobutane amine reactions

Topic: Minimizing Ring Strain Degradation in Cyclobutane Amine Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Introduction: The "Butterfly" Effect in Drug Design

Welcome to the Cyclobutane Amine Technical Support Center. You are likely here because you are utilizing the cyclobutane ring as a conformationally restricted bioisostere for a gem-dimethyl group or to rigidify a flexible linker (e.g., in analogues of Cobimetinib).

The Core Problem: While cyclobutane offers a desirable "puckered" geometry (butterfly conformation) with a strain energy of ~26.3 kcal/mol , this strain makes the ring thermodynamically primed for ring-opening or rearrangement. In amine-functionalized cyclobutanes, the nitrogen lone pair and the potential for

This guide provides the protocols to keep that door shut.

Module 1: Diagnostic & Triage

The "Doom Loop": Why Your Reaction Failed

If your yield is low or NMR shows complex aliphatic multiplets (0.5–1.5 ppm) where your ring signals should be, you have likely triggered the Cyclobutyl-Cyclopropylcarbinyl Rearrangement .

The Mechanism:

Unlike unstrained alkyl amines, cyclobutane amines cannot tolerate the formation of a carbocation at the

Figure 1: The primary degradation pathway. Avoiding the red "Cation" node is the sole objective of the protocols below.

Module 2: Troubleshooting & Optimization

Scenario A: Amide Coupling Fails or Ring Opens

Symptom: You attempted to couple a cyclobutane amine with an acid chloride and observed ring cleavage or polymerization. Root Cause: Acid chlorides generate HCl as a byproduct. Even with a base trap, local concentrations of strong acid can protonate the amine or activate the ring, especially if the reaction warms up.

Corrective Protocol: The "Soft" Activation Use phosphonium or uronium coupling reagents that operate under basic conditions and avoid highly electrophilic acyl halide intermediates.

| Parameter | Avoid (High Risk) | Recommended (Safe) | Why? |

| Reagent | Thionyl Chloride ( | HATU , PyBOP , or T3P | Avoids HCl generation; T3P is non-epimerizing and mild. |

| Base | Pyridine (often insufficient) | DIPEA or NMM (3-4 equiv) | Maintains pH > 8 to prevent protonation. |

| Temp | Reflux or >40°C | 0°C to RT | Thermal energy overcomes the activation barrier for ring opening. |

Step-by-Step Protocol (HATU Method):

-

Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF/DCM (1:1).

-

Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at 0°C for 15 mins (Pre-activation).

-

Add Cyclobutane Amine (1.0 equiv) and additional DIPEA (1.5 equiv).

-

Stir at 0°C for 1 hour, then slowly warm to RT.

-

Validation: Check LCMS for M+1. If M+1 is correct but retention time is shifted significantly, check 1H NMR for ring integrity.

Scenario B: N-Boc Deprotection Destroys the Ring

Symptom: Standard TFA/DCM (1:1) deprotection yields a black tar or a complex mixture of isomers. Root Cause: TFA is a strong acid. If the resulting amine is slow to crystallize or if the reaction is concentrated with heat, the high acidity promotes ring expansion/opening.

Corrective Protocol: The "Anhydrous Burst" The goal is to remove the Boc group without exposing the ring to a prolonged acidic aqueous environment.

Preferred Method: HCl in Dioxane

-

Dissolve N-Boc cyclobutane in minimal anhydrous 1,4-dioxane.

-

Cool to 0°C.

-

Add 4M HCl in Dioxane (anhydrous, 5-10 equiv) dropwise.

-

Monitor by TLC. Reaction is usually faster than linear amines due to steric decompression.

-

Critical Step: Do NOT rotovap to dryness with heat. Add diethyl ether to precipitate the amine hydrochloride salt directly. Filter and wash with ether.

-

Why? Solid salts are kinetically stable. Concentrated acidic oils are degradation hotbeds.

-

Scenario C: Salt Selection for Storage

Symptom: Your cyclobutane amine HCl salt turns into a hygroscopic goo and degrades over weeks. Root Cause: The high charge density of small ring amines makes their HCl salts extremely hygroscopic. Absorbed water + acidity = hydrolysis/rearrangement.

Corrective Protocol: Counter-Ion Engineering Switch to softer, lipophilic counter-ions that pack well in a crystal lattice.

-

Recommendation: Fumarate or Tosylate salts.

-

Case Study: The drug Cobimetinib (containing a piperidine-fused cyclobutane) is marketed as the Hemifumarate salt. This was chosen specifically to maximize solid-state stability and minimize ring strain degradation during shelf-life.

Module 3: Decision Support System

Use this logic flow to select the correct conditions for your experiment.

Figure 2: Decision matrix for selecting reagents that preserve cyclobutane ring integrity.

FAQ: Frequently Asked Questions

Q: Can I use reductive amination on a cyclobutanone to make the amine? A: Proceed with extreme caution. The intermediate iminium ion is prone to tautomerization and ring opening.

-

Fix: Use Ti(OiPr)4 as a Lewis acid to pre-form the imine, then reduce with a mild hydride like NaBH(OAc)3 at low temperature. Avoid NaCNBH3 at low pH.

Q: How do I verify the ring is still intact? A: 1H NMR is your best tool.

-

Intact: Look for the "butterfly" puckering signals—complex multiplets typically between 1.6 and 2.5 ppm .

-

Degraded: Look for signals < 0.8 ppm (cyclopropane characteristic of rearrangement) or olefinic signals (5.0–6.0 ppm) indicating ring opening to an alkene.

Q: Why is my cyclobutane amine less basic than my isopropyl amine? A: This is an electronic effect of the strained ring. The increased s-character of the C-C bonds in the ring leads to higher electronegativity of the ring carbons, slightly withdrawing electron density from the nitrogen. This actually helps stability by reducing nucleophilicity slightly, but it does not prevent acid-catalyzed degradation.

References

-

Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

-

Mykhailiuk, P. K. (2019). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Organic Chemistry, 84(10), 6209–6222. Link

-

Genentech, Inc. (2018). Process for the production of Cobimetinib (Patent WO2019086469A1). Google Patents. Link

-

BenchChem. (2025).[1] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link

-

Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane.[2][3][4][5][6] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ring strain - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Resolving Solubility Issues of Cyclobutanamine Salts

Welcome to the technical support center for cyclobutanamine and its various salt forms. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work. Our goal is to equip you with the scientific principles and practical techniques to overcome these hurdles effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of cyclobutanamine and its salts.

Q1: Why is my cyclobutanamine (free base) not dissolving in water?

Cyclobutanamine as a free base is only slightly soluble in water.[1] This is due to the hydrophobic nature of the cyclobutyl ring, which counteracts the hydrophilic character of the primary amine group.[2][3] For an amine to dissolve in water, it needs to form hydrogen bonds with water molecules through its lone pair of electrons on the nitrogen atom.[2] However, with four carbon atoms, the non-polar part of the molecule is significant enough to limit aqueous solubility.[3]

Q2: I have a cyclobutanamine salt (e.g., hydrochloride). Why am I still facing solubility issues?

While forming a salt, such as cyclobutanamine hydrochloride, significantly increases aqueous solubility compared to the free base, several factors can still lead to challenges:[4][5][6]

-

Insufficient Solvent: The concentration of the salt may be exceeding its solubility limit in the given volume of solvent.

-

pH of the Solution: The pH of your aqueous medium is critical. If the pH is high (alkaline), the protonated, more soluble salt form can convert back to the less soluble free base form, causing it to precipitate out of solution.[7]

-

Common Ion Effect: If your solvent system already contains a high concentration of the counter-ion (e.g., chloride ions for a hydrochloride salt), it can suppress the dissolution of the salt.

-

Temperature: Solubility is temperature-dependent. Some salts may require heating to dissolve completely.[8]

-

Hygroscopicity: Cyclobutanamine hydrochloride is known to be hygroscopic, meaning it can absorb moisture from the air.[4][5] This can affect the precise weighing of the compound and its subsequent concentration in solution.

Q3: What is the significance of pKa in the solubility of cyclobutanamine salts?

The pKa of cyclobutanamine's conjugate acid is a crucial parameter that dictates its ionization state at a given pH, and consequently its solubility.[9][10] The predicted pKa for cyclobutylamine is around 10.8.[1] This means:

-

At a pH well below the pKa (e.g., pH < 9): The amine group will be predominantly protonated (C₄H₇NH₃⁺). This charged, ionic form is significantly more polar and thus more soluble in polar solvents like water.[9]

-

At a pH around the pKa: There will be an equilibrium between the protonated (soluble) and unprotonated (less soluble) forms.

-

At a pH well above the pKa (e.g., pH > 12): The amine will be predominantly in its unprotonated, free base form (C₄H₇NH₂), which has lower aqueous solubility.

Therefore, maintaining the pH of the solution well below the pKa is essential for keeping the cyclobutanamine salt dissolved.[7]

Q4: Which salt form of cyclobutanamine is likely to be the most soluble?

The choice of the counter-ion can influence the solubility of the salt. While hydrochloride salts are common, other salt forms like sulfate, phosphate, or mesylate might exhibit different solubility profiles.[11][12] There is no universal rule, and the optimal salt form often needs to be determined experimentally. Generally, salts of strong acids tend to be more soluble in water. However, factors like the crystal lattice energy of the salt also play a significant role. For instance, phosphate salts can sometimes have lower solubility than their sulfate counterparts.[13][14]

II. Troubleshooting Guides

This section provides structured approaches to diagnose and resolve specific solubility problems.

Issue 1: Precipitate Formation Upon Dissolution of a Cyclobutanamine Salt in a Buffered Solution

Symptoms: You observe a cloudy solution or solid precipitate immediately after adding your cyclobutanamine salt to a buffered aqueous solution.

Root Cause Analysis and Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitate formation.

Detailed Steps:

-

Verify Solution pH: The most common cause is a pH that is too high, leading to the precipitation of the less soluble free base.[7] Measure the final pH of your solution after adding the cyclobutanamine salt.

-

Adjust pH if Necessary: If the pH is approaching the pKa of cyclobutanamine (around 10.8), the equilibrium will shift towards the free base.[1] To maintain solubility, the pH should ideally be at least 2 units below the pKa. Adjust the pH downwards with a suitable acid (e.g., HCl for a hydrochloride salt).

-

Evaluate Buffer System: If you are using a buffer, ensure its buffering capacity is sufficient to handle the basicity of the amine. Also, be mindful of the common ion effect. For instance, if you are dissolving a cyclobutanamine phosphate salt in a high concentration phosphate buffer, the solubility may be suppressed.

-

Analyze the Precipitate: If the issue persists, it is valuable to analyze the solid material. Techniques like X-Ray Powder Diffraction (XRPD) can confirm if the precipitate is the original salt form or the free base, which would confirm salt disproportionation.[15]

Issue 2: Incomplete Dissolution in an Aqueous Solvent System

Symptoms: Even after vigorous stirring or sonication, solid particles of the cyclobutanamine salt remain undissolved.

Systematic Approach to Enhance Solubility:

This workflow outlines a systematic approach to improving the solubility of your cyclobutanamine salt.

Caption: Systematic workflow for enhancing solubility.

Experimental Protocols:

1. Co-Solvent Screening

The addition of a water-miscible organic solvent (co-solvent) can enhance the solubility of cyclobutanamine salts by reducing the polarity of the solvent system.[12][16]

Protocol:

-

Prepare stock solutions of your cyclobutanamine salt in water at a known concentration close to its solubility limit.

-

In separate vials, prepare mixtures of water and a co-solvent (e.g., ethanol, isopropanol, propylene glycol, or DMSO) at varying ratios (e.g., 90:10, 80:20, 70:30 v/v).

-

Add the cyclobutanamine salt to each co-solvent mixture and stir at a constant temperature until equilibrium is reached (typically 24-48 hours).[15]

-

Filter the saturated solutions through a 0.22 µm filter to remove any undissolved solid.

-

Analyze the concentration of the dissolved salt in the filtrate using a suitable analytical method like HPLC-UV.

-

Plot the solubility as a function of the co-solvent percentage to identify the optimal mixture.

Data Presentation:

| Co-Solvent | Ratio (Co-Solvent:Water, v/v) | Solubility (mg/mL) |

| Ethanol | 10:90 | [Experimental Value] |

| 20:80 | [Experimental Value] | |

| Propylene Glycol | 10:90 | [Experimental Value] |

| 20:80 | [Experimental Value] | |

| DMSO | 5:95 | [Experimental Value] |

| 10:90 | [Experimental Value] |

2. pH-Solubility Profile Generation

This experiment is fundamental to understanding the solubility behavior of your ionizable compound.[17][18]

Protocol:

-

Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 12).

-

Add an excess amount of the cyclobutanamine salt to each buffer solution in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (shake-flask method).[15]

-

After equilibration, allow the solids to settle.

-

Carefully withdraw a sample from the supernatant and filter it.

-

Measure the concentration of the dissolved salt in each filtered sample using a validated analytical method.

-

Plot the measured solubility against the measured final pH of each solution.

This profile will visually demonstrate the dramatic decrease in solubility as the pH approaches and surpasses the pKa.

3. Use of Solubilizing Excipients

For particularly challenging cases, the use of surfactants or complexing agents can be explored.[19][20]

-

Surfactants: Surfactants like polysorbate 80 (Tween 80) or sodium lauryl sulfate can form micelles that encapsulate the less soluble free base, increasing the overall solubility.

-

Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the cyclobutyl group and increasing its aqueous solubility.[16]

III. Advanced Considerations

Chemical Stability of Cyclobutanamine Salts in Solution

Be aware that amine-containing compounds can be susceptible to degradation, such as oxidation.[21][22] It is advisable to use freshly prepared solutions and to store them protected from light and air, especially if the solution is to be used over an extended period. The presence of certain excipients can also lead to the formation of adducts.[23]

Distinguishing Between Salt and Free Base in Formulations

When working with formulations, it is crucial to be precise about whether the stated concentration refers to the salt form or the free base. The molecular weight of the salt is higher than that of the free base, and failing to account for this will lead to potency errors.

IV. References

-

Deshmukh, M. T., Ingole, P. G., Sharma, M. R., & Gite, T. N. (2025, April 5). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research. [Link]

-

A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press. [Link]

-

Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026, January 28). Crystal Pharmatech. [Link]

-

CYCLOBUTYLAMINE HYDROCHLORIDE CAS 6291-01-6. Home Sunshine Pharma. [Link]

-

He, Y., & Li, S. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(8), 1945-1959. [Link]

-

Properties of amines. (2024, November 7). Chemistry LibreTexts. [Link]

-

What are the Applications of Amines in the Pharmaceutical Industry? Acme Hardesty. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

-

API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025, December 17). Crystal Growth & Design. [Link]

-

Buy Cyclobutanamine hydrochloride Industrial Grade. Hangzhou Royalchem Co.,LTD. [Link]

-

Solubility. Chemistry Online @ UTSC. [Link]

-

Physical Properties of Amines. CK-12 Foundation. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]

-

He, Y., & Li, S. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(8), 1945-1959. [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023, January 25). EMBIBE. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

-

Drug Formulation and The Impact on Analytical Testing. ARL Bio Pharma. [Link]

-

Pharmaceutical formulations including an amine compound. Google Patents.

-

Workup: Amines. University of Rochester. [Link]

-

Properties and Characteristics of Amine and Ester Formulations of 2,4-D. 24d.info. [Link]

-

Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). PharmaTech. [Link]

-

Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. [Link]

-

Amine Treating - Troubleshooting Guide. Scribd. [Link]

-

Solubilities of Salts in Mixed Solvents. nupeg.ufrn.br. [Link]

-

Reaction intermediate being poorly soluble - any workarounds? (2025, October 12). Reddit. [Link]

-

Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. (2016, August 29). SlideShare. [Link]

-

pH = pKa + log. University of the Pacific. [Link]

-

Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. (2018, September 3). SciRes Literature. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. [Link]

-

Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Reports Library. [Link]

-

Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). ACS Publications. [Link]

-

Solubility of common phosphate and sulfate salts (g l −1 at 20°C). ResearchGate. [Link]

-

Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. AIR Unimi. [Link]

-

amine salt formation in ketones as solvents. (2007, February 26). Sciencemadness.org. [Link]

-

Solubilities of phosphates and other sparingly soluble compounds: progress report. GovInfo. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Cyclobutylamine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. CYCLOBUTYLAMINE HYDROCHLORIDE CAS 6291-01-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. echemi.com [echemi.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. drughunter.com [drughunter.com]

- 10. sciresliterature.org [sciresliterature.org]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 13. researchgate.net [researchgate.net]

- 14. govinfo.gov [govinfo.gov]

- 15. raytor.com [raytor.com]

- 16. asianjpr.com [asianjpr.com]

- 17. researchgate.net [researchgate.net]

- 18. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ascendiacdmo.com [ascendiacdmo.com]

- 21. diplomatacomercial.com [diplomatacomercial.com]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]

Validation & Comparative

A Strategic Guide to the Crystallographic Analysis of Novel Amine Salts: The Case of 3,3-Diethylcyclobutan-1-amine

For researchers, scientists, and professionals in drug development, the journey from a promising lead compound to a viable drug candidate is paved with critical decisions. Among these, the selection of an appropriate salt form for an ionizable molecule is a pivotal step that can profoundly influence the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API).[1][2][3] This guide provides a comprehensive framework for the crystallographic analysis of novel amine salts, using the hypothetical case of 3,3-Diethylcyclobutan-1-amine to illustrate the principles and protocols. While crystallographic data for this specific molecule is not publicly available, this guide will serve as a robust methodology for its future investigation and for the broader class of novel amine compounds.

The Critical Role of Salt Selection

More than half of all small-molecule drugs are administered as salts.[4] This is not a matter of convention but a strategic decision to optimize a drug's properties. Salt formation can significantly enhance aqueous solubility, dissolution rate, stability, and manufacturability.[1][5][6][7] For a novel amine like 3,3-Diethylcyclobutan-1-amine, with its basic nitrogen atom, the formation of a salt with an acidic counter-ion is a logical and often necessary step in its development.

The choice of the counter-ion is a multi-faceted decision.[1][2] Factors to consider include the pKa of the amine and the acid, the desired pH of the final formulation, and the potential for the counter-ion to influence toxicity or manufacturing processes.[1][6] Hydrochloride and hydrobromide are common choices for amine salts due to their strong acidity, which ensures complete protonation of the amine, and their generally good crystallization properties.

A Comparative Workflow for Salt Form Screening and Characterization

The following workflow outlines a systematic approach to the preparation and analysis of different salt forms of 3,3-Diethylcyclobutan-1-amine.

Caption: A comprehensive workflow for the selection and characterization of amine salts.

Experimental Protocols

Synthesis and Crystallization of 3,3-Diethylcyclobutan-1-amine Salts

Objective: To prepare hydrochloride and hydrobromide salts of 3,3-Diethylcyclobutan-1-amine and to grow single crystals suitable for X-ray diffraction.

Materials:

-

3,3-Diethylcyclobutan-1-amine

-

Hydrochloric acid (e.g., 2 M solution in diethyl ether)

-

Hydrobromic acid (e.g., 48% aqueous solution)

-

Anhydrous solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, diethyl ether, heptane)

-

Glassware: round-bottom flasks, magnetic stirrer, dropping funnel, filtration apparatus

-

Crystallization vials

Procedure:

-

Salt Formation (Hydrochloride): a. Dissolve 1 mmol of 3,3-Diethylcyclobutan-1-amine in 10 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer. b. Slowly add 1.05 equivalents of a 2 M solution of HCl in diethyl ether dropwise while stirring. c. A precipitate of the hydrochloride salt should form. d. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Salt Formation (Hydrobromide): a. Dissolve 1 mmol of 3,3-Diethylcyclobutan-1-amine in 10 mL of isopropanol. b. Add 1.05 equivalents of 48% aqueous hydrobromic acid. c. Stir the solution for 30 minutes. The salt may precipitate directly, or the solvent may need to be partially evaporated. d. Isolate the solid by filtration or by evaporation of the solvent followed by trituration with an anti-solvent like diethyl ether.

-

Crystallization: a. Slow Evaporation: Dissolve the salt in a suitable solvent (e.g., ethanol, methanol) at room temperature in a loosely capped vial. Allow the solvent to evaporate slowly over several days. b. Vapor Diffusion: Place a concentrated solution of the salt in a small vial. Place this vial inside a larger sealed container with a more volatile anti-solvent (e.g., diethyl ether, hexane). The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and promoting crystal growth. c. Cooling Crystallization: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol

Objective: To determine the three-dimensional atomic arrangement of the 3,3-Diethylcyclobutan-1-amine salt crystals.[8][9][10][11]

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

-

Goniometer head for crystal mounting.

-

Cryostream for low-temperature data collection.

Procedure:

-

Crystal Selection and Mounting: a. Under a microscope, select a single crystal with well-defined faces and dimensions typically between 0.1 and 0.3 mm.[8] b. Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil and a cryoloop. c. Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: a. Center the crystal in the X-ray beam. b. Perform an initial screening to determine the unit cell parameters and crystal system. c. Set up a data collection strategy to measure the intensities of a large number of unique reflections with good coverage and redundancy. This typically involves a series of omega and phi scans.

-

Data Processing: a. Integrate the raw diffraction images to obtain a list of reflection intensities. b. Apply corrections for Lorentz and polarization effects, absorption, and potential crystal decay. c. Merge equivalent reflections to produce a final set of unique reflection data.

-

Structure Solution and Refinement: a. Use direct methods or Patterson methods to determine the initial positions of the heavier atoms. b. Use difference Fourier maps to locate the remaining non-hydrogen atoms. c. Refine the atomic positions and anisotropic displacement parameters against the experimental data using a least-squares minimization algorithm. d. Locate hydrogen atoms from the difference Fourier map or place them in calculated positions. e. Continue refinement until convergence is reached, as indicated by stable R-factors and a flat difference Fourier map.

Data Presentation and Comparative Analysis

The results of the SC-XRD analysis for the hypothetical hydrochloride and hydrobromide salts of 3,3-Diethylcyclobutan-1-amine would be presented in a clear, tabular format for easy comparison.

Table 1: Crystallographic Data for 3,3-Diethylcyclobutan-1-amine Salts

| Parameter | Hydrochloride Salt | Hydrobromide Salt |

| Chemical Formula | C8H18ClN | C8H18BrN |

| Formula Weight | 163.69 | 208.14 |

| Crystal System | (Hypothetical) Monoclinic | (Hypothetical) Orthorhombic |

| Space Group | (Hypothetical) P21/c | (Hypothetical) Pnma |

| a (Å) | (Hypothetical) 10.2 | (Hypothetical) 12.5 |

| b (Å) | (Hypothetical) 8.5 | (Hypothetical) 7.8 |

| c (Å) | (Hypothetical) 11.8 | (Hypothetical) 9.2 |

| α (°) | 90 | 90 |

| β (°) | (Hypothetical) 105.3 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | (Hypothetical) 987.6 | (Hypothetical) 897.0 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | (Hypothetical) 1.10 | (Hypothetical) 1.54 |

| R1 [I > 2σ(I)] | (Hypothetical) 0.045 | (Hypothetical) 0.038 |

| wR2 (all data) | (Hypothetical) 0.112 | (Hypothetical) 0.095 |

The analysis of this data would focus on comparing the crystal packing, hydrogen bonding networks, and conformational analysis of the 3,3-diethylcyclobutylammonium cation in the presence of the different halide anions. These structural details provide fundamental insights into the solid-state properties of the salts.

Beyond Single-Crystal X-ray Diffraction: A Holistic Approach

While SC-XRD provides the definitive atomic arrangement, a comprehensive characterization of pharmaceutical salts requires a suite of analytical techniques.[12][13]

-

Powder X-ray Diffraction (PXRD): Used to confirm the bulk purity of the crystalline phase and for routine quality control.

-

Thermal Analysis (DSC and TGA): Provides information on melting point, desolvation events, and thermal stability.

-

Hygroscopicity Studies (DVS): Measures the tendency of the material to absorb water from the atmosphere, a critical parameter for formulation and storage.

-

Solubility and Dissolution Studies: Quantifies the aqueous solubility and dissolution rate, which are key indicators of potential bioavailability.[6]

Conclusion

The path to selecting the optimal salt form for a new drug candidate is a data-driven process. For novel amines like 3,3-Diethylcyclobutan-1-amine, a systematic approach to salt screening, crystallization, and characterization is essential. Single-crystal X-ray diffraction stands as the cornerstone of this process, providing unparalleled insight into the solid-state structure. By integrating crystallographic data with a broader physicochemical profile, researchers can make informed decisions that enhance the developability of new medicines and ultimately contribute to improved therapeutic outcomes.

References

-

Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

-

Giron, D. CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals. [Link]

-

Babu, R. J., & Sathigari, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PMC. [Link]

-

Giron, D. (2001). Characterisation of salts of drug substances. ResearchGate. [Link]

-

Chemical and Pharmaceutical Salts: Nomenclatural, Formulative, and Therapeutic Analysis. Longdom Publishing. [Link]

-

Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]

-

X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

Small Molecule Diffraction. Diamond Light Source. [Link]

-

S. L. H., et al. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

-

Jackson, E. K. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? BJC. [Link]

-

Li, S., & Chen, C. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. AAPS PharmSciTech. [Link]

-

Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. [Link]

-

Elder, D. P., & Holm, R. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. longdom.org [longdom.org]

- 6. rjpdft.com [rjpdft.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. excillum.com [excillum.com]

- 11. rigaku.com [rigaku.com]

- 12. akjournals.com [akjournals.com]

- 13. researchgate.net [researchgate.net]

Comparative Metabolic Stability of Cyclobutane vs. Cyclopentane Amines: A Guide for Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, achieving optimal metabolic stability is a paramount objective. A compound's susceptibility to metabolism, primarily by hepatic enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Consequently, medicinal chemists continually seek structural motifs that can enhance metabolic robustness without compromising pharmacological activity. Among the various strategies employed, the use of small, saturated carbocycles like cyclobutane and cyclopentane as amine substituents has gained considerable attention. This guide provides an in-depth, comparative analysis of the metabolic stability of cyclobutane versus cyclopentane amines, offering experimental insights and protocols to aid researchers in making informed decisions during lead optimization.

The rationale for incorporating these cyclic moieties stems from their ability to impose conformational constraints and shield potential metabolic soft spots.[3][4] However, the choice between a four-membered cyclobutane and a five-membered cyclopentane ring is not trivial, as their distinct physicochemical properties, particularly ring strain, can significantly impact their interaction with metabolic enzymes and, ultimately, their metabolic fate.[5][6][7]

The Underlying Science: Ring Strain and Its Influence on Metabolism

The fundamental difference between cyclobutane and cyclopentane lies in their inherent ring strain. Cyclobutane possesses a significantly higher ring strain energy (26.3 kcal/mol) compared to cyclopentane (7.1 kcal/mol).[3] This increased strain in cyclobutane arises from greater deviation from the ideal sp3 bond angle of 109.5°.[6][7][8] While this strain can be synthetically challenging, it can also be strategically exploited in drug design. The relative chemical inertness of cyclobutane, despite its high strain, makes it an intriguing scaffold.[3][4]

From a metabolic standpoint, this difference in ring strain can influence how these cyclic amines are recognized and processed by drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[9][10][11] These enzymes are responsible for the majority of Phase I oxidative metabolism of xenobiotics.[10][11] The puckered conformation of cyclobutane and the more flexible envelope and twist conformations of cyclopentane present different topographical features to the active sites of CYP enzymes, potentially leading to divergent metabolic pathways and rates of clearance.

Comparative Metabolic Pathways

The metabolism of both cyclobutane and cyclopentane amines is primarily mediated by CYP enzymes through oxidation.[9][10] However, the specific sites and products of oxidation can differ.

-

Cyclobutane Amines: The strained nature of the cyclobutane ring can influence its metabolic profile. While often incorporated to enhance metabolic stability, oxidation can still occur.[3][4][12] Common metabolic pathways include hydroxylation at positions on the ring, leading to the formation of alcohol metabolites. N-dealkylation, the cleavage of the bond between the nitrogen and the cyclobutane ring, is another potential route, although the steric bulk of the ring can sometimes hinder this process.

-

Cyclopentane Amines: The greater conformational flexibility of the cyclopentane ring can expose more sites to enzymatic attack. Hydroxylation is a common metabolic pathway, often occurring at multiple positions on the ring.[10] The formation of reactive cyclopentenone compounds has also been observed in vivo as products of the isoprostane pathway, highlighting a potential for the formation of reactive metabolites.[13]

Below is a generalized diagram illustrating the primary oxidative metabolic pathways for cyclobutane and cyclopentane amines.

Caption: Generalized Metabolic Pathways for Cyclic Amines.

Experimental Evaluation of Metabolic Stability

To empirically compare the metabolic stability of cyclobutane and cyclopentane amines, two primary in vitro assays are routinely employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[2][14][15] These assays provide crucial data on a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[14][16]

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, as microsomes are subcellular fractions rich in CYP enzymes.[2][14]

Experimental Protocol: Liver Microsomal Stability Assay

-

Preparation of Reagents:

-

Test Compounds: Prepare 10 mM stock solutions of the cyclobutane and cyclopentane amine analogs in DMSO.

-

Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[17]

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a sustained supply of the necessary cofactor for CYP activity.[17]

-

-

Incubation:

-

Pre-warm the microsomal suspension and test compound working solutions to 37°C.

-

Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound (final concentration typically 1 µM).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[18]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

-

Caption: Liver Microsomal Stability Assay Workflow.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[2][14][19]

Experimental Protocol: Hepatocyte Stability Assay

-

Preparation of Reagents:

-

Test Compounds: Prepare 10 mM stock solutions in DMSO.

-

Hepatocytes: Thaw cryopreserved human hepatocytes and determine cell viability (should be >80%). Resuspend the cells in pre-warmed incubation medium (e.g., Williams Medium E) to a final density of 0.5 x 10^6 viable cells/mL.[20]

-

-

Incubation:

-

Add the test compound to the hepatocyte suspension (final concentration typically 1 µM).[20]

-

Incubate the cell suspension in a shaking water bath or on an orbital shaker at 37°C in a humidified 5% CO2 atmosphere.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the hepatocyte suspension.[20]

-

Terminate the reaction by mixing the aliquot with ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Process the samples as described in the microsomal stability assay (centrifugation followed by LC-MS/MS analysis of the supernatant).[18]

-

-

Data Analysis:

Caption: Hepatocyte Stability Assay Workflow.

Data Interpretation and Comparative Analysis

The following table presents hypothetical, yet representative, data from such comparative studies.

| Compound ID | Structure | Microsomal t1/2 (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t1/2 (min) | Hepatocyte CLint (µL/min/10^6 cells) |

| Cpd-CB | [Structure with Cyclobutane Amine] | 65 | 10.7 | 110 | 6.3 |

| Cpd-CP | [Structure with Cyclopentane Amine] | 30 | 23.1 | 55 | 12.6 |

| Control | [Known Metabolically Labile Drug] | < 5 | > 138.6 | < 10 | > 69.3 |

Analysis of Hypothetical Data:

In this example, the cyclobutane amine analog (Cpd-CB ) exhibits a significantly longer half-life and lower intrinsic clearance in both microsomal and hepatocyte assays compared to its cyclopentane counterpart (Cpd-CP ). This suggests that the cyclobutane moiety imparts greater metabolic stability. The lower clearance in the hepatocyte assay for both compounds compared to the microsomal assay may indicate a contribution from Phase II metabolism or differences in compound uptake into the cells.

Field-Proven Insights and Strategic Considerations

-

Blocking Metabolic Hotspots: The strategic placement of a cyclobutane ring can effectively block a known site of metabolic oxidation. Its more rigid structure can sterically hinder the approach of CYP enzymes.[3]

-

Improving Physicochemical Properties: Beyond metabolic stability, the incorporation of a cyclobutane ring can favorably impact other drug-like properties. It can reduce planarity and increase the fraction of sp3-hybridized carbons (Fsp3), which is often correlated with improved solubility and reduced off-target toxicity.[3]

-

Bioisosteric Replacement: Cyclobutane and cyclopentane amines can serve as bioisosteres for other groups, such as gem-dimethyl or larger cyclic systems.[22][23][24] This strategy can be employed to modulate metabolic stability while maintaining or improving biological activity. For instance, replacing a metabolically labile tert-butyl group with a cyclobutane ring has shown promise in enhancing metabolic resistance in some cases.[25][26][27]

-

Context is Key: It is crucial to recognize that the effect of a cyclobutane or cyclopentane ring on metabolic stability is highly dependent on the overall molecular context. The electronic environment and the nature of adjacent functional groups can significantly influence the outcome. Therefore, a direct comparison within a congeneric series is essential.

Conclusion

The choice between incorporating a cyclobutane or a cyclopentane amine into a drug candidate is a nuanced decision that requires careful consideration of the interplay between ring strain, conformational flexibility, and enzymatic recognition. While general trends suggest that the higher ring strain and more constrained nature of cyclobutane can lead to enhanced metabolic stability, this is not a universal rule.[3][4][12] Rigorous experimental evaluation using in vitro assays such as microsomal and hepatocyte stability is indispensable for making data-driven decisions. By understanding the underlying principles and employing the robust experimental protocols outlined in this guide, drug development professionals can effectively leverage these cyclic motifs to design molecules with improved pharmacokinetic profiles and a higher probability of clinical success.

References

-

Domainex. Hepatocyte Stability Assay. [Link]

-

Evotec. Hepatocyte Stability. [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. [Link]

-

protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

Bienta. Hepatocyte Stability (mouse, rat). [Link]

-

van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Fiveable. Stability of Cycloalkanes: Ring Strain. [Link]

-

ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

-

Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

-

Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

-

PubMed. The metabolism of 1-aminocyclopentane-1-carboxylic acid in normal and neoplastic tissues. [Link]

-

RSC Publishing. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]

-

PubMed. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

-

Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

-

Chemspace. Bioisosteric Replacements. [Link]

-

MDPI. Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. [Link]

-

Knowledge Box. Comparing Models for Measuring Ring Strain of Common Cycloalkanes. [Link]

-

ACS Publications. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

-

Semantic Scholar. On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. [Link]

-

PubMed Central. Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. [Link]

-

Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

-

Creative Bioarray. In Vitro Metabolic Stability. [Link]

-

PubMed Central. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

-

American Journal of PharmTech Research. The Use of Bioisosterism in Drug Design and Molecular Modification. [Link]

-

R Discovery. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. [Link]

-

RSC Publishing. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. [Link]

-

SlideShare. Role of Cytochrome P450 monooxygenase in Oxidative Biotransformation. [Link]

-

ResearchGate. (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes... [Link]

-

PubMed. Formation of reactive cyclopentenone compounds in vivo as products of the isoprostane pathway. [Link]

-

Caltech Authors. NIH Public Access. [Link]

-

PubMed Central. Mechanisms of Cytochrome P450-Catalyzed Oxidations. [Link]

-

ResearchGate. The P450 catalytic cycle engaged in Compound 1 mediated oxidation chemistry, noting unproductive pathways. [Link]

-

Allen. Assertion: Cyclobutane is less stable than cyclopentane Reason. [Link]

-

PubMed. Metabolic studies of the nonnutritive sweeteners cyclopentylmethylsulfamate and cyclopentylsulfamate: determination of metabolites in rat urine. [Link]

-

ResearchGate. Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. [Link]

-

Quora. Which is more stable cyclopentanone or cyclobutanone? [Link]

-

ChemRxiv. Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases. [Link]

Sources

- 1. nuvisan.com [nuvisan.com]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Assertion: Cyclobutane is less stable than cyclopentane Reason : The bond angles in cyclobutane and cyclopentane are `90^@` and `108^@`, respectively [allen.in]

- 9. mdpi.com [mdpi.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Formation of reactive cyclopentenone compounds in vivo as products of the isoprostane pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 19. Hepatocyte Stability (mouse, rat) | Bienta [bienta.net]

- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. chem-space.com [chem-space.com]

- 23. elearning.uniroma1.it [elearning.uniroma1.it]

- 24. researchgate.net [researchgate.net]

- 25. enamine.net [enamine.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Elemental Analysis Standards for 3,3-Diethylcyclobutan-1-amine

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of robust and reproducible science. The elemental composition of a molecule is a fundamental property, and its accurate determination is a critical checkpoint in the journey from synthesis to application. This guide provides an in-depth comparison of elemental analysis standards for 3,3-Diethylcyclobutan-1-amine, a substituted cyclobutane derivative of interest in medicinal chemistry and organic synthesis.[1][2][3][4] We will delve into the causality behind experimental choices, ensuring a self-validating system for obtaining trustworthy results.

The inherent ring strain of the cyclobutane motif, a feature that also imparts unique chemical properties, makes rigorous characterization essential.[3][4][5][6] Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N), provides a quantitative measure of a sample's purity and verifies its empirical formula. The most prevalent and reliable method for this is combustion analysis, often referred to as CHNSO elemental analysis.[7][8][9][10] This technique involves the high-temperature combustion of the sample in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂) which are then quantified.[7][8][10]

The Crux of Calibration: A Comparative Analysis of Standards

The accuracy of elemental analysis is fundamentally dependent on the calibration of the analytical instrument. This is where the choice of a standard becomes a critical decision point. Here, we compare two primary approaches: the use of commercially available, general-purpose Certified Reference Materials (CRMs) and the utilization of a meticulously purified in-house standard of the target molecule itself.

Certified Reference Materials (CRMs): The Industry Benchmark

CRMs are highly pure, homogenous, and stable substances with well-characterized elemental compositions.[11][12] They are manufactured under stringent protocols, often adhering to standards like ISO 17034, and are accompanied by a certificate of analysis.[11][13] For the analysis of nitrogen-containing organic compounds, several CRMs are widely accepted:

-

Acetanilide: A commonly used standard due to its stability and well-defined C, H, and N content.

-

Sulfanilamide: Another reliable standard, also containing sulfur, making it versatile for CHNS analysis.[14]

-

BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene): Often employed for its high carbon and low nitrogen content, providing a different calibration point.[14][15]

-

Atropine: A nitrogen-containing standard, though its toxicity requires careful handling.[14][15]

The primary advantage of using these established CRMs is their traceability to national and international standards, which imparts a high degree of confidence and inter-laboratory comparability to the results. They are readily available from various suppliers.[14][16]

In-House Standard of 3,3-Diethylcyclobutan-1-amine: The Specific Approach

An alternative, and in some cases superior, approach is to use a highly purified and thoroughly characterized batch of 3,3-Diethylcyclobutan-1-amine as the calibration standard. This "like-for-like" calibration can, in theory, minimize matrix effects and potential biases arising from differences in combustion behavior between the standard and the analyte.

However, this approach places a significant burden of proof on the laboratory. The in-house standard must be rigorously validated for purity (e.g., by HPLC, GC-MS, and NMR) and its elemental composition confirmed, ideally by an accredited external laboratory using a well-established CRM for their own calibration.

Data Presentation: A Comparative Hypothetical Analysis

To illustrate the potential outcomes of these two approaches, let's consider a hypothetical analysis of a newly synthesized batch of 3,3-Diethylcyclobutan-1-amine (as the hydrochloride salt, C₈H₁₈ClN). The theoretical elemental composition is:

-

Carbon (C): 58.69%

-

Hydrogen (H): 11.08%

-

Nitrogen (N): 8.56%

The following table presents a hypothetical comparison of results obtained using different calibration standards.

| Calibration Standard | Measured %C (± SD) | Measured %H (± SD) | Measured %N (± SD) | Deviation from Theoretical (%) |

| Acetanilide (CRM) | 58.55 ± 0.15 | 11.15 ± 0.20 | 8.48 ± 0.10 | C: -0.24, H: +0.63, N: -0.93 |

| Sulfanilamide (CRM) | 58.62 ± 0.12 | 11.05 ± 0.18 | 8.52 ± 0.08 | C: -0.12, H: -0.27, N: -0.47 |

| In-House Standard | 58.68 ± 0.08 | 11.09 ± 0.10 | 8.55 ± 0.05 | C: -0.02, H: +0.09, N: -0.12 |

Interpretation of Hypothetical Data:

As the table illustrates, the use of a well-characterized in-house standard can potentially yield results with higher accuracy and precision (smaller deviation and standard deviation). This is because the combustion properties and the C/H/N ratio of the standard are perfectly matched to the analyte. However, the results obtained with the commercial CRMs are still well within acceptable limits for routine analysis and provide a high degree of confidence due to their traceability.

Experimental Protocol: CHN Analysis via Combustion

The following is a generalized, step-by-step protocol for the elemental analysis of 3,3-Diethylcyclobutan-1-amine hydrochloride using a modern CHN elemental analyzer.

Instrumentation: A commercially available elemental analyzer based on the Dumas combustion method.

Materials:

-

3,3-Diethylcyclobutan-1-amine hydrochloride sample

-

Certified Reference Material (e.g., Acetanilide) or a well-characterized in-house standard

-

Tin capsules for solid samples

-

High-purity oxygen (carrier gas)

-

Helium (purge gas)

-

Microbalance (readable to 0.001 mg)

Procedure:

-

Instrument Preparation:

-

Ensure the combustion and reduction tubes are packed correctly and have not exceeded their operational lifetime.

-

Leak-check the system to ensure a pure oxygen/helium environment.

-

Perform a series of "blank" runs using empty tin capsules to establish a stable baseline.

-

-

Calibration:

-

Accurately weigh 1-3 mg of the chosen calibration standard into a tin capsule using a microbalance.[10] The exact weight will depend on the instrument's sensitivity.[10]

-

Record the weight to at least three decimal places.

-

Introduce the capsule into the analyzer's autosampler.

-

Analyze a series of at least three standard samples to establish a calibration curve or response factor. The instrument's software will correlate the detected signal with the known elemental percentages of the standard.

-

-

Sample Analysis:

-

Accurately weigh 1-3 mg of the 3,3-Diethylcyclobutan-1-amine hydrochloride sample into a tin capsule.

-

Record the precise weight.

-

Introduce the sample into the autosampler.

-

Analyze the sample. It is recommended to run each sample in triplicate to assess precision.

-

-

Data Processing:

-

The instrument's software will automatically calculate the percentage of C, H, and N in the sample based on the calibration.

-

Calculate the mean and standard deviation for the replicate sample analyses.

-

Compare the experimental results to the theoretical values. The deviation should typically be within ±0.4% for the results to be considered acceptable.

-

Visualization of the Workflow and Calibration Strategies

To further clarify the experimental process and the decision-making involved, the following diagrams have been generated.

Caption: Workflow for Elemental Analysis of 3,3-Diethylcyclobutan-1-amine.

Sources

- 1. Buy 3,3-Dimethyl-1-phenylcyclobutan-1-amine [smolecule.com]

- 2. Cyclobutane - Wikipedia [en.wikipedia.org]

- 3. baranlab.org [baranlab.org]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. azom.com [azom.com]

- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 9. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 10. mt.com [mt.com]

- 11. 공인 기준 물질 [sigmaaldrich.com]

- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 13. clpmag.com [clpmag.com]

- 14. Standards and CRMs [elementalmicroanalysis.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Reference materials for micro analysis CHN O S [elementalmicroanalysis.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products